1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
The compound 1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core fused with a benzimidazole moiety. Key structural elements include:
- A 4-methoxyphenyl group at position 1 of the pyrrolidin-2-one ring.
- A benzo[d]imidazole substituent at position 4, modified with a 2-(o-tolyloxy)ethyl side chain.
Its synthesis likely involves condensation reactions between Schiff bases and succinic anhydride derivatives, as seen in structurally analogous compounds .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-7-3-6-10-25(19)33-16-15-29-24-9-5-4-8-23(24)28-27(29)20-17-26(31)30(18-20)21-11-13-22(32-2)14-12-21/h3-14,20H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQUDIYWAZKPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antiproliferative, antifungal, and antibacterial effects, alongside its mechanisms of action.
Chemical Structure and Synthesis
The compound features a pyrrolidinone core substituted with a methoxyphenyl group and a benzimidazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions, optimized for high yield and purity.
Antiproliferative Activity
Recent studies have indicated that derivatives of benzimidazole, similar to the compound , exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 16.38 μM to 100 μM against the MDA-MB-231 breast cancer cell line .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 1g | MDA-MB-231 | 33.10 |
The mechanism of action often involves induction of apoptosis through mitochondrial pathways, where compounds disturb mitochondrial membrane potential leading to the release of pro-apoptotic factors .
Antifungal Activity
The compound's antifungal properties have been evaluated against strains such as Candida albicans and Aspergillus niger. Studies show that similar benzimidazole derivatives exhibit moderate antifungal activity with MIC values ranging from 64 μg/mL to 512 μg/mL . The introduction of alkyl groups at specific positions enhances antifungal potency.
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 1a | Candida albicans | 64 |
| 2b | Aspergillus niger | 128 |
Antibacterial Activity
The antibacterial activity of the compound has also been investigated. Compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics like amikacin .
Case Studies
In a notable study involving a series of benzimidazole derivatives, the compound exhibited substantial cytotoxicity against cancer cell lines while maintaining lower toxicity in normal cells. This selectivity is critical for developing effective cancer therapies with minimal side effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA replication : Similar compounds have been shown to interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.
- Disruption of mitochondrial function : By affecting mitochondrial membrane potential, these compounds trigger apoptotic pathways.
- Interaction with cellular receptors : Targeting specific proteins involved in cell proliferation and survival pathways enhances their therapeutic potential.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations :
- Substituent Diversity: The target compound’s 2-(o-tolyloxy)ethyl group distinguishes it from analogues with naphthalenyl-thiazole (5b) or allylphenoxy-ethyl () moieties.
- Pyrrolidin-2-one Core : Shared across all compounds, this ring system provides rigidity and hydrogen-bonding capacity via the carbonyl group .
- Ether Linkages: The o-tolyloxy group in the target compound introduces an ether bond, similar to 4-methylphenoxy-ethyl in , which may enhance metabolic stability compared to thiazole or allyl groups .
Spectroscopic Characterization
- Target Compound : Expected NMR signals include:
- Divergences: The naphthalenyl-thiazole in 5b introduces additional aromatic protons (δ 7.89–6.43 ppm) and a thiazole C-S-C stretch at 717 cm⁻¹ in IR . Allylphenoxy-ethyl groups () show distinct olefinic proton signals (~5–6 ppm) and allylic C-O stretches in IR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
